![molecular formula C16H20N6 B2555459 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine CAS No. 2380168-90-9](/img/structure/B2555459.png)
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine is a chemical compound that belongs to the family of pyrimidine derivatives. It is commonly known as CP-724,714 and has been extensively studied for its potential therapeutic applications in the field of oncology.
Applications De Recherche Scientifique
CP-724,714 has been extensively studied for its potential therapeutic applications in the field of oncology. It is a potent and selective inhibitor of the type 1 insulin-like growth factor receptor (IGF-1R), which plays a critical role in the growth and survival of cancer cells. CP-724,714 has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and pancreatic cancer.
Mécanisme D'action
CP-724,714 exerts its anticancer effects by inhibiting the IGF-1R signaling pathway. IGF-1R is a transmembrane receptor that binds to insulin-like growth factors (IGFs) and activates downstream signaling pathways that promote cell growth and survival. CP-724,714 blocks the binding of IGFs to IGF-1R, thereby inhibiting downstream signaling pathways and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
CP-724,714 has been shown to have potent antitumor activity in preclinical studies. It has been shown to inhibit the growth of a wide range of cancer cell lines, both in vitro and in vivo. CP-724,714 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CP-724,714 is its high potency and selectivity for IGF-1R. This makes it an attractive candidate for the development of anticancer drugs. However, one of the limitations of CP-724,714 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the development of CP-724,714 and related compounds. One potential direction is the development of more potent and selective IGF-1R inhibitors that can overcome the limitations of CP-724,714. Another direction is the development of combination therapies that can enhance the anticancer effects of CP-724,714. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of CP-724,714 in humans.
Méthodes De Synthèse
The synthesis of CP-724,714 involves a multi-step process that starts with the reaction of 2,4-dichloro-5-methylpyrimidine with potassium tert-butoxide to form the corresponding pyrimidinyl anion. This anion is then reacted with 6-cyclopropylpyrimidin-4-amine in the presence of palladium catalysts to form the desired product.
Propriétés
IUPAC Name |
2-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6/c1-12-9-17-16(18-10-12)22-6-4-21(5-7-22)15-8-14(13-2-3-13)19-11-20-15/h8-11,13H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDHVLQLIPHSPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.